molecular formula C17H23FN4O2 B2552082 N1-cyclopropyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049574-20-0

N1-cyclopropyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2552082
CAS No.: 1049574-20-0
M. Wt: 334.395
InChI Key: UBVNVZWWWCJNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.

Scientific Research Applications

Radiotracer Development for Neurological Imaging

N1-cyclopropyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide and its analogs have been investigated for their potential as radiotracers in positron emission tomography (PET) imaging, particularly targeting serotonin 5-HT(1A) receptors. These compounds, due to their selective and high affinity for 5-HT1A receptors, can provide valuable insights into neuropsychiatric disorders. For example, a derivative demonstrated high brain uptake and stability, suggesting its utility for in vivo quantification of 5-HT1A receptors (García et al., 2014).

Antibacterial Activity Studies

Research into the antimicrobial properties of this compound derivatives has shown promising antibacterial activity. Synthesis and evaluation of amide derivatives of quinolone, for instance, have been explored for their biological profiles against various strains of bacteria and fungi, indicating a potential role in developing new antimicrobial agents (Patel et al., 2007).

Metal Complex Formation and Characterization

The compound and its derivatives have been utilized in forming complexes with metals, offering insights into their structural characteristics and potential applications in materials science. For example, the coordination of a related compound towards various metal ions has been investigated, revealing the compounds' electrochemical properties and potential for creating new materials with unique properties (Sadeek et al., 2015).

Photostability and Photochemical Reactions

The photochemical behavior of quinolone derivatives, including this compound, has been studied to understand their photostability and reactions under light exposure. These findings are crucial for the safe and effective use of these compounds in medicinal chemistry and material sciences (Mella et al., 2001).

Properties

IUPAC Name

N'-cyclopropyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O2/c18-13-1-5-15(6-2-13)22-11-9-21(10-12-22)8-7-19-16(23)17(24)20-14-3-4-14/h1-2,5-6,14H,3-4,7-12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVNVZWWWCJNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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